Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide
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Overview
Description
Potassium {3-tert-butylbicyclo[111]pentan-1-yl}trifluoroboranuide is a compound that features a unique bicyclo[111]pentane framework This structure is known for its rigidity and three-dimensional character, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Industrial production methods often utilize potassium tert-butoxide as a catalyst in dehydrogenative cross-coupling reactions .
Chemical Reactions Analysis
Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, although steric hindrance may affect the reaction rate.
Common reagents used in these reactions include potassium tert-butoxide, which acts as a strong base and nucleophile . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide involves its interaction with various molecular targets and pathways. The compound’s unique bicyclo[1.1.1]pentane framework allows it to act as a bioisostere, replacing internal alkynes, tert-butyl groups, and mono-substituted arenes in drug molecules . This replacement can enhance the solubility, potency, and metabolic stability of the drug, making it more effective and safer for therapeutic use .
Comparison with Similar Compounds
Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide is unique compared to other similar compounds due to its rigid bicyclo[1.1.1]pentane framework. Similar compounds include:
Cubanes: Known for their cubic structure and high strain energy.
Higher Bicycloalkanes: Such as bicyclo[2.2.2]octane, which also offer three-dimensional character but differ in their ring size and strain energy.
The uniqueness of this compound lies in its ability to add three-dimensional character and saturation to compounds, making it a valuable tool in drug discovery and materials science .
Properties
Molecular Formula |
C9H15BF3K |
---|---|
Molecular Weight |
230.12 g/mol |
IUPAC Name |
potassium;(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H15BF3.K/c1-7(2,3)8-4-9(5-8,6-8)10(11,12)13;/h4-6H2,1-3H3;/q-1;+1 |
InChI Key |
JUKHJLHJNZZISY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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